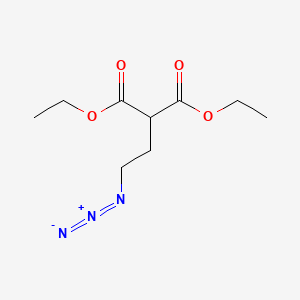

Diethyl 2-(2-azidoethyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate . It has the molecular formula C9H15N3O4 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of geminal diazide derivatives, including Diethyl 2-(2-azidoethyl)malonate, has been described in literature . The process involves starting from diethyl malonate and characterizing the resulting compounds regarding their energetic behavior and toxicity using comprehensive analytical methods as well as theoretical calculations .Molecular Structure Analysis

The molecular structure of Diethyl 2-(2-azidoethyl)malonate has been established by XRD‑single‑crystal analysis . The molecular formula is C9H15N3O4 , with an average mass of 229.233 Da and a mono-isotopic mass of 229.106262 Da .Chemical Reactions Analysis

Diethyl 2-(2-azidoethyl)malonate, being a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens and can be transformed to its enolate using sodium ethoxide as a base . It can also undergo alkylation in the alpha position through an SN2 reaction with alkyl halides .Applications De Recherche Scientifique

Organic Synthesis

Diethyl 2-(2-azidoethyl)malonate is widely used in organic synthesis due to its versatility as a building block. Its azido group can participate in various click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, Diethyl 2-(2-azidoethyl)malonate is utilized for the development of new drugs. The azido group can be converted into amines, which are common functional groups in many bioactive compounds. This transformation is particularly useful in the synthesis of antiviral, antibacterial, and anticancer agents .

Material Science

This compound is also significant in material science, especially in the creation of polymers and advanced materials. The azido group can be used to introduce functional groups into polymers, enhancing their properties such as thermal stability, mechanical strength, and biocompatibility. This application is crucial in developing new materials for medical devices and industrial applications .

Bioconjugation

Diethyl 2-(2-azidoethyl)malonate is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, nucleic acids, and carbohydrates. The azido group reacts with alkyne-functionalized molecules in a bioorthogonal manner, allowing for the precise modification of biomolecules without interfering with their natural functions. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems .

Chemical Biology

In chemical biology, this compound is used to study biological processes through the incorporation of azido groups into biomolecules. These azido-modified biomolecules can then be tagged with fluorescent probes or other markers via click chemistry, allowing researchers to track and visualize biological interactions in real-time. This application is essential for understanding cellular processes and developing new therapeutic strategies.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Safety And Hazards

Orientations Futures

Recent research has expanded the versatile reactivity of diazido malonic ester derivatives, including Diethyl 2-(2-azidoethyl)malonate . These compounds have been synthesized and characterized under mild reaction conditions, and they represent promising starting materials for further nitrogen-rich materials .

Propriétés

IUPAC Name |

diethyl 2-(2-azidoethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJRGJRRURUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-azidoethyl)malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)